![molecular formula C16H10Cl2N2O3S B2381623 Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-21-0](/img/structure/B2381623.png)
Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate, also known as DBCO-methyl ester, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the family of benzo[d]thiazole derivatives and is widely used as a bioconjugation reagent due to its unique chemical properties.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have also been associated with analgesic activity . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals going to the brain or by interfering with the brain’s interpretation of the signals.
Anti-inflammatory Activity
Thiazole derivatives have shown anti-inflammatory properties . Anti-inflammatory drugs reduce inflammation and swelling.
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial properties . Antimicrobial substances inhibit the growth of microorganisms like bacteria, fungi, and protozoans.
Antifungal Activity
Thiazole derivatives have demonstrated antifungal activity . Antifungal medications are used to treat fungal infections, which can occur in any part of the body.
Antiviral Activity
Thiazole derivatives have shown antiviral properties . Antiviral drugs are a type of medication used specifically for treating viral infections.
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown antitumor and cytotoxic activities . For instance, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on a prostate cancer .
Antiretroviral Activity
Thiazole derivatives have been found to have antiretroviral properties . Antiretroviral drugs are medications for the treatment of infection by retroviruses, primarily HIV.
Mechanism of Action
Target of Action
Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate is a derivative of thiazole, a heterocyclic compound . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target . For instance, some thiazole derivatives act as inhibitors for certain enzymes, while others may interact with cellular structures or metabolic pathways .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, depending on their specific targets . For instance, some thiazole derivatives can affect the synthesis of neurotransmitters, while others may influence metabolic pathways .
Result of Action
Thiazole derivatives are known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
methyl 2-[(2,5-dichlorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3S/c1-23-15(22)8-2-5-12-13(6-8)24-16(19-12)20-14(21)10-7-9(17)3-4-11(10)18/h2-7H,1H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKSHHXSBPNQHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate |
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